molecular formula C9H14ClN3O B1380156 2-Amino-5-morpholinopyridine Hydrochloride CAS No. 1354940-70-7

2-Amino-5-morpholinopyridine Hydrochloride

Cat. No.: B1380156
CAS No.: 1354940-70-7
M. Wt: 215.68 g/mol
InChI Key: XMDVLVNMYLVNGZ-UHFFFAOYSA-N
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Description

2-Amino-5-morpholinopyridine Hydrochloride is an organic compound with the molecular formula C 9 H 13 N 3 O·HCl and a molecular weight of 179.22 g/mol (free base) . This high-purity material is offered as a solid salt, which typically provides enhanced stability and solubility in aqueous systems compared to the free base, making it more suitable for various experimental conditions. As a derivative of its free base, this compound features a pyridine ring substituted with both an amino group and a morpholino ring, a structure commonly employed in medicinal chemistry and drug discovery research . The morpholino and aminopyridine motifs are frequently found in compounds designed to target kinases and other biologically relevant enzymes . While specific biological data for this hydrochloride salt may be limited, its core structure shares characteristics with inhibitors of kinases like TBK1 and IKKε, which are investigated in metabolic disease research . Researchers value this chemical as a key synthetic intermediate for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing novel pharmacologically active compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-morpholin-4-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12;/h1-2,7H,3-6H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDVLVNMYLVNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-70-7
Record name 2-Pyridinamine, 5-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-morpholinopyridine Hydrochloride typically involves the reaction of 2-chloropyridine with morpholine under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-chloropyridine and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or water.

    Procedure: The mixture is heated to reflux for several hours, allowing the morpholine to substitute the chlorine atom on the pyridine ring, forming 2-Amino-5-morpholinopyridine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-morpholinopyridine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro

Biological Activity

2-Amino-5-morpholinopyridine hydrochloride is a chemical compound characterized by its unique structure, featuring a pyridine ring with an amino group and a morpholine moiety. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of approximately 215.68 g/mol. This compound is primarily utilized in medicinal chemistry due to its notable biological activities, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways and cellular functions.
  • Receptor Modulation : It acts as a modulator for certain receptors, influencing neurotransmitter signaling and potentially affecting central nervous system (CNS) activity.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound across various cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
L1210 Mouse Leukemia0.05Inhibition of cell proliferation
Human Neuronal Cells0.02Modulation of neurotransmitter release

These results indicate that the compound may possess both anticancer and neuroprotective properties, making it a candidate for further therapeutic exploration.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced bioavailability due to its hydrochloride salt form, which improves solubility in aqueous environments. The presence of the morpholine group may also facilitate better permeability across biological membranes.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of L1210 mouse leukemia cells at low concentrations.
  • Neuroprotective Effects : In human neuronal cell assays, the compound demonstrated a capacity to modulate neurotransmitter release, which could be beneficial in neurodegenerative conditions.
  • Comparison with Similar Compounds : Comparative studies with structurally similar compounds have revealed that variations in substitution patterns on the pyridine ring can lead to differences in biological activity and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies around this compound highlight the importance of both the amino and morpholine groups in influencing its biological properties. Alterations to these functional groups can significantly affect the compound's binding affinity to target receptors and enzymes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have shown that derivatives of 2-amino-5-morpholinopyridine exhibit significant anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that 2-amino-5-morpholinopyridine derivatives possess activity against a range of bacterial strains, suggesting potential use as antibacterial agents .

3. Neurological Applications
Due to its structural similarity to neurotransmitters, the compound is being explored for potential neuroprotective effects. Preliminary findings indicate that it may enhance cognitive function and could be beneficial in treating neurodegenerative diseases .

Organic Synthesis Applications

1. Synthesis of Heterocycles
2-Amino-5-morpholinopyridine hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through reactions such as cyclization and cross-coupling .

2. Pharmaceutical Synthesis
The compound is utilized in the synthesis of pharmaceuticals, particularly in creating novel drug candidates with improved efficacy and safety profiles. Its role as a building block in medicinal chemistry highlights its importance in drug development processes .

Materials Science Applications

1. Biodegradable Polymers
Research has shown that morpholine derivatives can be polymerized to produce biodegradable materials. These materials hold promise for applications in sustainable packaging and biomedical devices due to their environmental compatibility .

2. Coatings and Films
The unique properties of this compound enable its use in developing coatings with enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Case Studies

Study Application Findings
Bioorganic & Medicinal Chemistry LettersAnticancer ActivityDerivatives showed significant inhibition of cancer cell growth
Journal of Antimicrobial AgentsAntimicrobial PropertiesEffective against multiple bacterial strains
Polymer Science JournalBiodegradable PolymersSuccessful polymerization leading to environmentally friendly materials

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs based on substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
2-Amino-5-chloropyridine 2-NH₂, 5-Cl C₅H₅ClN₂ 1072-98-6 Intermediate for heterocyclic drugs
2-Chloro-5-nitropyridin-4-amine 4-NH₂, 2-Cl, 5-NO₂ C₅H₄ClN₃O₂ - Drug synthesis, hydrogen-bonded crystal packing
2-Amino-5-Fluorophenol Hydrochloride 2-NH₂, 5-F, phenol group C₆H₆FNO·HCl - Low yield (19.2%), HPLC-validated
2-Amino-5-Methylphenol Hydrochloride 2-NH₂, 5-CH₃, phenol C₇H₉NO·HCl - Moderate yield (50.8%), used in organic synthesis
2-Amino-5-(chloromethyl)pyrimidine HCl Pyrimidine core, 2-NH₂, 5-CH₂Cl C₅H₇Cl₂N₃ 120747-86-6 Potential building block for pharmaceuticals

Key Observations :

  • Substituent Effects: Halogens (Cl, F): Increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 2-Amino-5-chloropyridine is a precursor for cytokine inhibitors . Morpholino Group: Unlike halogens, the morpholino substituent (as in the target compound) likely improves aqueous solubility and metabolic stability, critical for drug design . Nitro Groups: In 2-Chloro-5-nitropyridin-4-amine, the nitro group facilitates hydrogen bonding (N–H···O), influencing crystal packing and stability .
  • Synthesis and Yield: Substituted aminophenols (e.g., 2-Amino-5-Fluorophenol Hydrochloride) show lower yields (~19%) compared to methyl derivatives (~50%), possibly due to steric or electronic effects during acid hydrolysis .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: 2-Chloro-5-nitropyridin-4-amine forms N–H···Cl and N–H···N bonds, creating 1D chains in its crystal lattice .
  • Thermal and Solubility Profiles: Morpholino-containing compounds generally exhibit higher melting points and solubility in polar solvents compared to halogenated analogs due to increased polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-morpholinopyridine Hydrochloride, and how can structural purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, morpholine can be introduced via substitution at the 5-position of a halogenated pyridine precursor (e.g., 2-amino-5-chloropyridine) under reflux with a polar aprotic solvent like DMF . Structural validation requires a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., morpholine’s CH₂ groups at δ 2.5–3.5 ppm and pyridine ring protons at δ 6.5–8.5 ppm).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄ClN₃O).
  • X-ray crystallography : Resolve hydrogen bonding between the hydrochloride salt and morpholine oxygen .

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition patterns (e.g., loss of HCl at ~200°C).
  • Solubility profiling : Use HPLC or UV-Vis spectroscopy to measure solubility in solvents like water, DMSO, or ethanol, critical for formulation studies .
  • pH stability : Monitor degradation via pH-dependent spectrophotometric assays (e.g., absorbance changes at λ = 270 nm in buffers ranging from pH 1–13) .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodology : The morpholine and pyridine moieties act as ligands for transition metals. For example:

  • Complex synthesis : React with Cu(II) or Fe(III) salts in methanol to form colored complexes. Characterize using cyclic voltammetry to study redox behavior .
  • Catalytic activity : Test metal complexes in oxidation reactions (e.g., cyclohexane oxidation) and analyze products via GC-MS .

Advanced Research Questions

Q. How can kinetic studies elucidate the compound’s role in catalytic mechanisms?

  • Methodology :

  • Stopped-flow spectroscopy : Measure reaction rates of catalytic cycles (e.g., ligand substitution rates in Pd-catalyzed cross-coupling reactions).
  • Isotopic labeling : Use ¹⁵N-labeled morpholine to track coordination dynamics via NMR .
  • Computational modeling : Employ DFT calculations to identify transition states and activation energies for proposed mechanisms .

Q. How should researchers address contradictory data in synthetic yields across studies?

  • Methodology :

  • Reaction optimization : Systematically vary parameters (temperature, solvent, stoichiometry) using design-of-experiment (DoE) approaches. For example, higher yields (≥75%) may require anhydrous conditions and slow morpholine addition .
  • Impact analysis : Use LC-MS to identify byproducts (e.g., di-substituted morpholine derivatives) that reduce yield .
  • Reproducibility protocols : Adopt standardized purification steps (e.g., recrystallization from ethanol/water mixtures) to minimize variability .

Q. What strategies optimize the compound’s use in multi-step pharmaceutical synthesis?

  • Methodology :

  • Protecting group chemistry : Temporarily block the amino group using Boc anhydride to prevent unwanted side reactions during subsequent steps .
  • Scale-up challenges : Address solubility limitations via salt metathesis (e.g., convert hydrochloride to mesylate for improved organic phase handling) .
  • In vitro bioactivity : Screen intermediate derivatives for target binding (e.g., kinase inhibition assays) to prioritize synthetic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-morpholinopyridine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-5-morpholinopyridine Hydrochloride

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